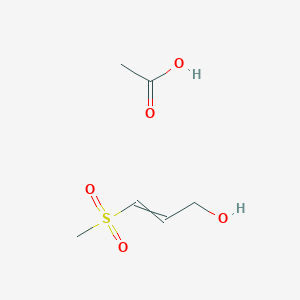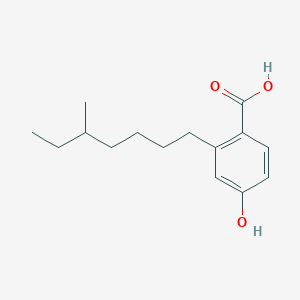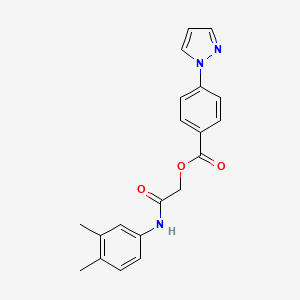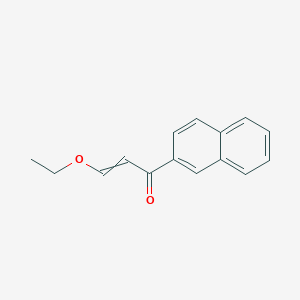
5,6,8-Trichloro-4-hydroxy-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,8-Trichloro-4-hydroxy-2H-1-benzopyran-2-one is a chemical compound belonging to the class of benzopyran derivatives This compound is characterized by the presence of three chlorine atoms at positions 5, 6, and 8, a hydroxyl group at position 4, and a benzopyran ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,8-Trichloro-4-hydroxy-2H-1-benzopyran-2-one typically involves the chlorination of 4-hydroxy-2H-1-benzopyran-2-one. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas or chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5,6,8-Trichloro-4-hydroxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: Chlorine atoms can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or ammonia under basic conditions.
Major Products Formed
Oxidation: Formation of 5,6,8-trichloro-4-oxo-2H-1-benzopyran-2-one.
Reduction: Formation of 5,6,8-trichloro-2H-1-benzopyran-2-one.
Substitution: Formation of various substituted benzopyran derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5,6,8-Trichloro-4-hydroxy-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5,6,8-Trichloro-4-hydroxy-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and chlorine atoms play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2H-1-benzopyran-2-one: Lacks the chlorine atoms, making it less reactive.
5,6,7,8-Tetrachloro-4-hydroxy-2H-1-benzopyran-2-one: Contains an additional chlorine atom, which may alter its reactivity and biological activity.
4-Hydroxy-3-(1,2,3,4-tetrahydro-1-naphthalenyl)-2H-1-benzopyran-2-one: Has a different substituent at position 3, affecting its chemical properties.
Uniqueness
5,6,8-Trichloro-4-hydroxy-2H-1-benzopyran-2-one is unique due to the specific positioning of chlorine atoms and the hydroxyl group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
799262-10-5 |
|---|---|
Fórmula molecular |
C9H3Cl3O3 |
Peso molecular |
265.5 g/mol |
Nombre IUPAC |
5,6,8-trichloro-4-hydroxychromen-2-one |
InChI |
InChI=1S/C9H3Cl3O3/c10-3-1-4(11)9-7(8(3)12)5(13)2-6(14)15-9/h1-2,13H |
Clave InChI |
QITKCAKVPKXYJB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=C(C(=CC(=C2Cl)Cl)Cl)OC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hexanoic acid, 6-[[oxo[(phenylsulfonyl)amino]acetyl]amino]-](/img/structure/B12518176.png)
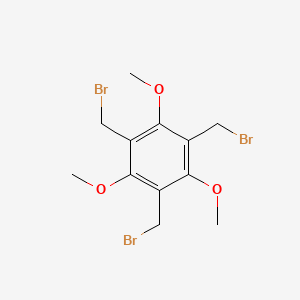
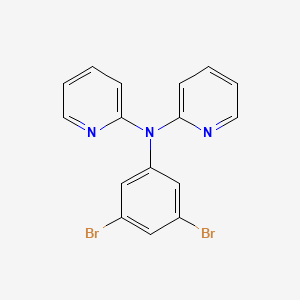
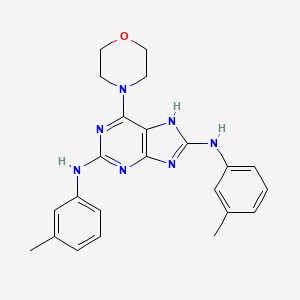
![5-(But-3-en-1-yl)-1,3-difluoro-2-{[4-(trifluoromethyl)phenyl]ethynyl}benzene](/img/structure/B12518192.png)
![Phosphine, [2-(phenylseleno)ethyl]-](/img/structure/B12518193.png)
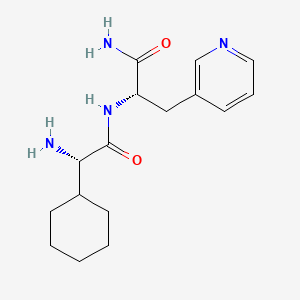
![2-Azabicyclo[2.2.1]heptane-3-thione](/img/structure/B12518206.png)
![5-Isopropyl-2-(perfluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B12518208.png)
![5-[(4S)-4-methyl-1,3-dioxan-2-yl]pentan-2-one](/img/structure/B12518219.png)
